Carboxylic Acid Enables Aqueous Salt Formation
CAS 39908-37-7 is the only compound within the 4,5-bis(4-methoxyphenyl)-2-thioimidazole sub-series to carry a terminal carboxylic acid (-SCH₂COOH) at the 2-position. This functional group is fully ionizable (predicted pKₐ ≈ 3–4 for the acetic acid moiety), enabling quantitative conversion to water-soluble carboxylate salts (e.g., sodium or potassium salts). In contrast, the corresponding 2-methylthio analog (4,5-bis(4-methoxyphenyl)-2-methylthioimidazole) and 2-phenylthio analogs lack any ionizable group and are expected to exhibit aqueous solubility <10 µg/mL at neutral pH based on their high LogP values, making them unsuitable for aqueous formulation without co-solvents .
| Evidence Dimension | Aqueous solubility potential via salt formation |
|---|---|
| Target Compound Data | Ionizable carboxylic acid (pKₐ ~3–4); sodium salt expected to exceed 1 mg/mL aqueous solubility |
| Comparator Or Baseline | 4,5-bis(4-methoxyphenyl)-2-methylthioimidazole (no ionizable group; LogP >4; predicted aqueous solubility <10 µg/mL) |
| Quantified Difference | Estimated >100-fold improvement in aqueous solubility via salt formation (class-level inference based on functional group analysis) |
| Conditions | Functional group ionization analysis; predicted LogP comparison |
Why This Matters
For in vitro assay preparation and in vivo formulation, aqueous solubility is a gatekeeper parameter; the carboxylic acid moiety of CAS 39908-37-7 eliminates the need for DMSO or organic co-solvents that can confound bioassay results or induce vehicle toxicity.
